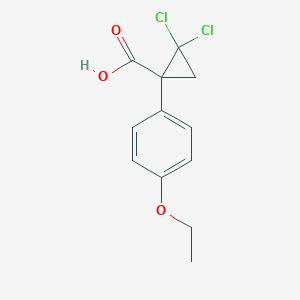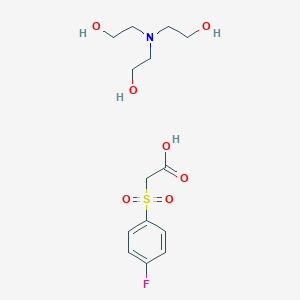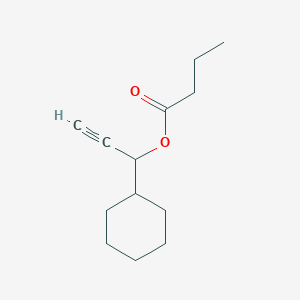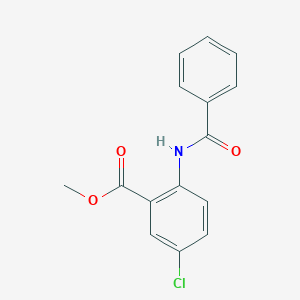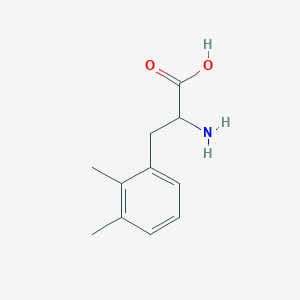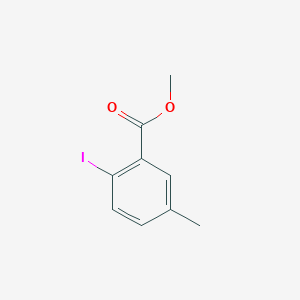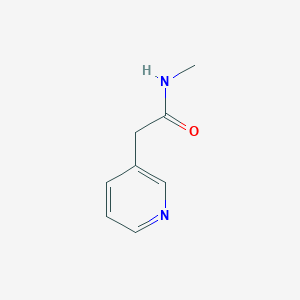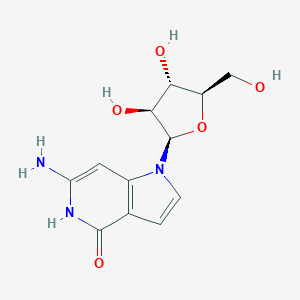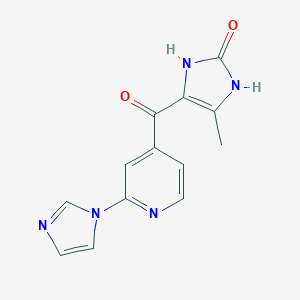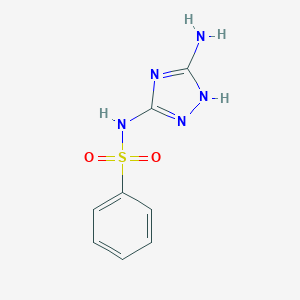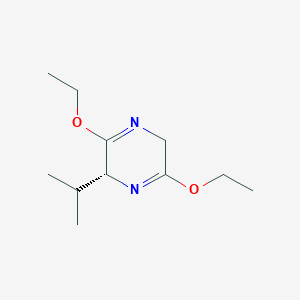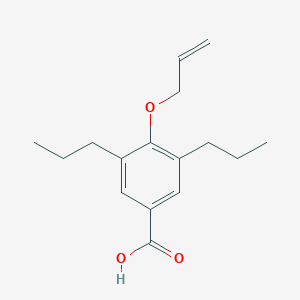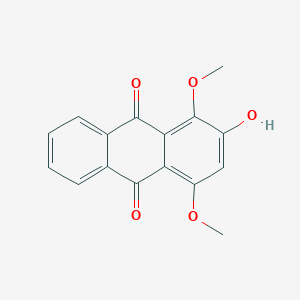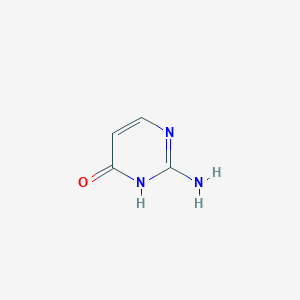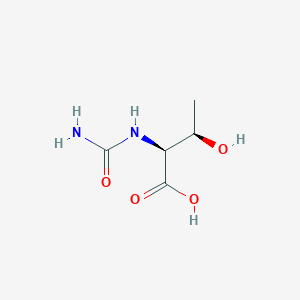
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid, commonly known as carbamoyl aspartate, is an important intermediate in the biosynthesis of pyrimidine nucleotides. It is an amino acid derivative that plays a crucial role in the metabolic pathway of pyrimidine biosynthesis. The synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions.
Mécanisme D'action
Carbamoyl aspartate acts as an allosteric inhibitor of the enzyme aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate and L-aspartate. The binding of carbamoyl aspartate to the enzyme causes a conformational change that reduces the activity of the enzyme. This results in the inhibition of the pyrimidine biosynthesis pathway and the suppression of cancer cell growth.
Effets Biochimiques Et Physiologiques
Carbamoyl aspartate has several biochemical and physiological effects. It is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The inhibition of the pyrimidine biosynthesis pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamoyl aspartate is a useful tool for studying the pyrimidine biosynthesis pathway and its role in cancer cell growth. The inhibition of this pathway can lead to the suppression of cancer cell growth, and carbamoyl aspartate can be used to study the mechanism of this inhibition. However, the synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions, and the purification of carbamoyl aspartate can be challenging.
Orientations Futures
There are several future directions for the study of carbamoyl aspartate. One area of research is the development of new cancer therapies that target the pyrimidine biosynthesis pathway. Another area of research is the study of carbamoyl aspartate and its role in metabolic disorders, such as urea cycle disorders. The study of carbamoyl aspartate and its regulation of the urea cycle has important implications for the treatment of these disorders. Additionally, the synthesis of carbamoyl aspartate and its purification can be improved to make it a more useful tool for studying the pyrimidine biosynthesis pathway.
Méthodes De Synthèse
The synthesis of carbamoyl aspartate involves the condensation of carbamoyl phosphate and L-aspartate by the enzyme aspartate transcarbamoylase. This reaction is the second step in the pyrimidine biosynthesis pathway. Carbamoyl phosphate is synthesized from the reaction between carbon dioxide and ammonia, catalyzed by the enzyme carbamoyl phosphate synthetase. L-aspartate is an amino acid that is synthesized from the Krebs cycle. The reaction between carbamoyl phosphate and L-aspartate is highly regulated and is a rate-limiting step in the pyrimidine biosynthesis pathway.
Applications De Recherche Scientifique
Carbamoyl aspartate is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The pyrimidine biosynthesis pathway is a target for cancer chemotherapy, and the inhibition of this pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
Propriétés
Numéro CAS |
104928-21-4 |
|---|---|
Nom du produit |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
Clé InChI |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)N)O |
Synonymes |
Threonine, N-(aminocarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



